molecular formula C25H29N3O3S2 B12263629 Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12263629
M. Wt: 483.7 g/mol
InChI Key: UNXMLMRHXWTHGR-UHFFFAOYSA-N
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Description

ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including a thieno[2,3-c]isoquinoline and a tetrahydrobenzothiophene moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the cyclization of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile . This reaction leads to the formation of condensed pyrimidine and imidazole fragments, which are further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 2-[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H29N3O3S2/c1-3-16-13-9-5-6-10-14(13)18-20(26)21(33-23(18)27-16)22(29)28-24-19(25(30)31-4-2)15-11-7-8-12-17(15)32-24/h3-12,26H2,1-2H3,(H,28,29)

InChI Key

UNXMLMRHXWTHGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC)N

Origin of Product

United States

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